molecular formula C12H13FN2 B1501843 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole CAS No. 885271-99-8

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Cat. No. B1501843
CAS RN: 885271-99-8
M. Wt: 204.24 g/mol
InChI Key: DKBOBNSWLAGNCT-UHFFFAOYSA-N
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Description

“1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole” is a chemical compound with the molecular formula C12H13FN2 . It has a molecular weight of 204.24 .


Molecular Structure Analysis

The molecular structure of “1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole” consists of a cyclobutyl group, a fluorine atom, and a methyl group attached to an indazole core . The exact spatial arrangement of these groups would require more specific information or computational modeling to determine.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole” are not fully detailed in the available resources. It has a molecular weight of 204.24 . More specific properties like boiling point, melting point, and solubility would require experimental determination or access to more specific databases.

properties

IUPAC Name

1-cyclobutyl-6-fluoro-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c1-8-11-6-5-9(13)7-12(11)15(14-8)10-3-2-4-10/h5-7,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBOBNSWLAGNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)F)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695813
Record name 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

CAS RN

885271-99-8
Record name 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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